molecular formula C20H15ClN6O B589264 Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine CAS No. 269055-78-9

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine

Cat. No.: B589264
CAS No.: 269055-78-9
M. Wt: 390.831
InChI Key: LFWTXTHNAPWTLX-UHFFFAOYSA-N
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Description

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is a derivative of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound is characterized by the presence of amino, bromo, and chloro substituents on its pyrimidine ring, which contribute to its unique chemical properties and biological activity.

Chemical Reactions Analysis

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine undergoes various chemical reactions, including:

Scientific Research Applications

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has several scientific research applications:

Mechanism of Action

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus. The compound does not inhibit human DNA polymerase alpha, beta, or gamma, which contributes to its specificity and reduced toxicity .

Comparison with Similar Compounds

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is compared with other NNRTIs such as Efavirenz and Nevirapine. Unlike these first-generation NNRTIs, this compound retains activity against HIV-1 strains resistant to other NNRTIs . This makes it a valuable option in the treatment of drug-resistant HIV-1 infections.

Similar Compounds

  • Efavirenz
  • Nevirapine
  • Rilpivirine

This compound stands out due to its unique chemical structure and enhanced efficacy against resistant HIV-1 strains .

Properties

IUPAC Name

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWTXTHNAPWTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747505
Record name 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269055-78-9
Record name 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269055-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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